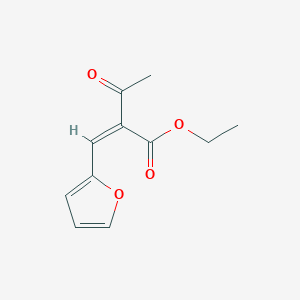
Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with furfural. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted furan derivatives
Applications De Recherche Scientifique
Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The furan ring plays a crucial role in its activity, allowing it to participate in various chemical reactions and interactions.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-(furan-2-ylmethylene)-3-oxobutanoate can be compared with other furan derivatives, such as:
Furfural: A simpler furan derivative used as a starting material for the synthesis of this compound.
5-Hydroxymethylfurfural: Another furan derivative with similar chemical properties but different applications.
Furfuryl alcohol: A furan derivative used in the production of resins and other industrial materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(furan-2-ylmethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-3-14-11(13)10(8(2)12)7-9-5-4-6-15-9/h4-7H,3H2,1-2H3/b10-7- |
Clé InChI |
ZUESCZJMGZUYEH-YFHOEESVSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=CO1)/C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CO1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
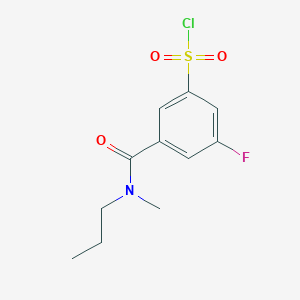

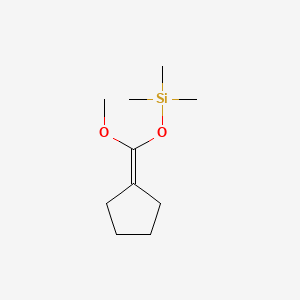

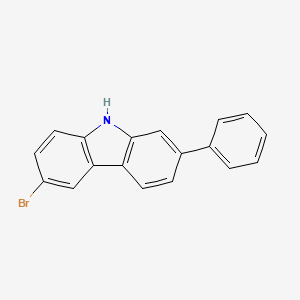
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
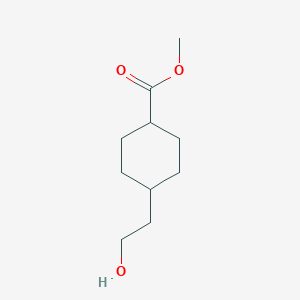
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
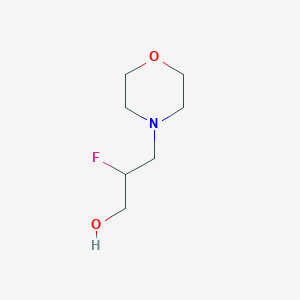
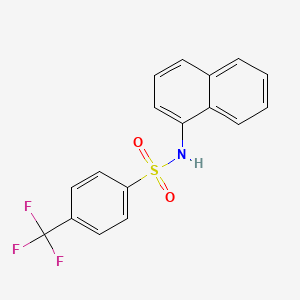
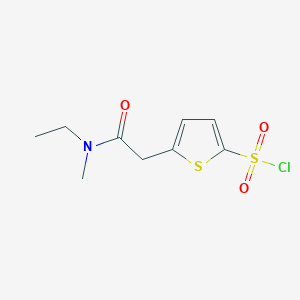
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
